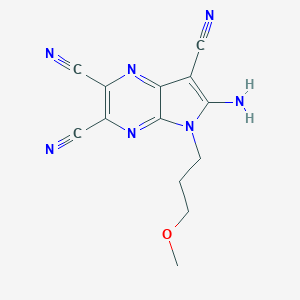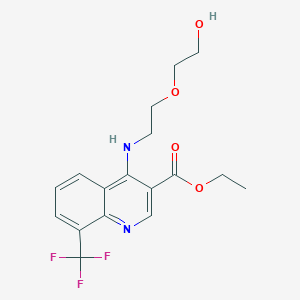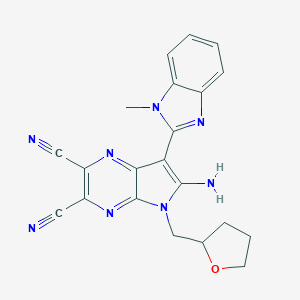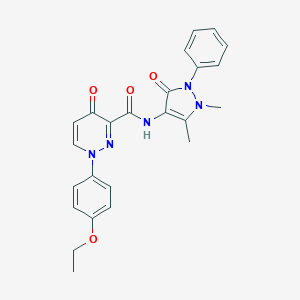
MFCD03622423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03622423 is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolopyrazine family, which is known for its diverse biological activities. This compound features a pyrrole ring fused with a pyrazine ring, and it has three cyano groups attached to the pyrazine ring. The presence of these functional groups makes it a versatile scaffold for drug discovery and other scientific applications .
Preparation Methods
The synthesis of MFCD03622423 typically involves multiple steps. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines. This reaction leads to the formation of the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often involve the use of nucleophilic reagents such as aliphatic and aromatic amines, and hydrogen sulfide. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MFCD03622423 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the cyano groups can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MFCD03622423 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of MFCD03622423 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
MFCD03622423 can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds also exhibit kinase inhibitory activity but may have different substitution patterns and biological activities.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds are known for their antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine derivatives: These compounds have been studied for their potential use in drug discovery and development.
Properties
Molecular Formula |
C13H11N7O |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
6-amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |
InChI |
InChI=1S/C13H11N7O/c1-21-4-2-3-20-12(17)8(5-14)11-13(20)19-10(7-16)9(6-15)18-11/h2-4,17H2,1H3 |
InChI Key |
JXBXUNXDGMDNCS-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
Canonical SMILES |
COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)


![8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)
![(5E)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B253725.png)
![2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)

![6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253733.png)
![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
